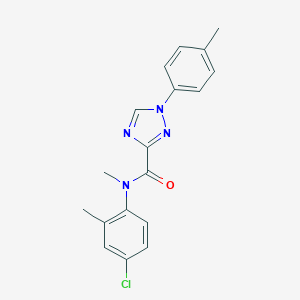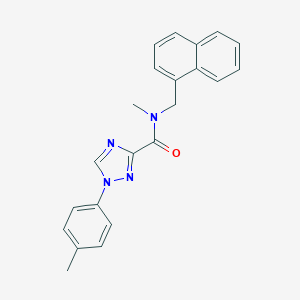![molecular formula C16H11ClO3 B279000 3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CLA-BSA, which is a derivative of bovine serum albumin (BSA) that has been modified with the addition of 2-chlorophenylacryloyl group.
Mécanisme D'action
The mechanism of action of CLA-BSA is based on its ability to bind to specific receptors and proteins. The 2-chlorophenylacryloyl group in CLA-BSA binds to specific receptors or proteins on the surface of cells, allowing for targeted drug delivery or imaging. The binding of CLA-BSA to specific receptors or proteins can also trigger downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CLA-BSA has been shown to have various biochemical and physiological effects, depending on the specific application. In drug delivery, CLA-BSA can enhance the bioavailability and efficacy of drugs by targeting specific cells or tissues. In imaging studies, CLA-BSA can enhance the contrast and specificity of imaging agents. CLA-BSA has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CLA-BSA is its ability to target specific cells or tissues, leading to enhanced efficacy and specificity in drug delivery or imaging studies. CLA-BSA is also relatively easy to synthesize and purify. However, there are some limitations to using CLA-BSA in lab experiments. One limitation is the potential for nonspecific binding to other proteins or receptors, leading to false positives or off-target effects. Another limitation is the potential for immunogenicity or toxicity, which can limit its clinical applications.
Orientations Futures
There are several future directions for research on CLA-BSA. One direction is to optimize the synthesis and purification methods to improve the yield and purity of the product. Another direction is to investigate the potential for CLA-BSA in targeted drug delivery for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Further research is also needed to investigate the potential for CLA-BSA in imaging and diagnostics. Finally, more studies are needed to investigate the safety and toxicity of CLA-BSA in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of CLA-BSA involves the modification of BSA with the addition of 2-chlorophenylacryloyl group. This modification can be achieved through the reaction of BSA with 2-chlorophenylacryloyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at room temperature. The resulting product is purified using dialysis or gel filtration chromatography.
Applications De Recherche Scientifique
CLA-BSA has been used in various scientific research applications, including drug delivery, imaging, and diagnostics. Due to its ability to bind to specific receptors and proteins, CLA-BSA can be used as a targeted drug delivery system. It has also been used in imaging studies to visualize specific cells or tissues. CLA-BSA has been used as a diagnostic tool for the detection of diseases such as cancer and Alzheimer's disease.
Propriétés
Nom du produit |
3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one |
|---|---|
Formule moléculaire |
C16H11ClO3 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-13-7-3-1-5-11(13)9-10-14(18)12-6-2-4-8-15(19)16(12)20/h1-10H,(H,19,20)/b10-9+ |
Clé InChI |
SQKUATVLPMTXAZ-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)






![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
